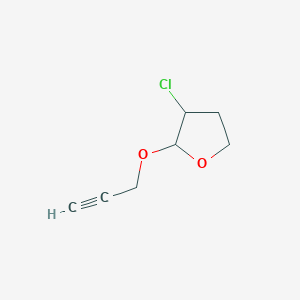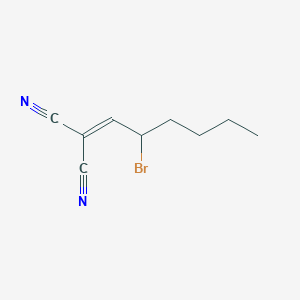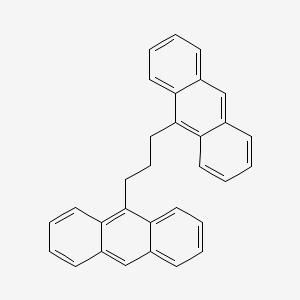
9,9'-(Propane-1,3-diyl)dianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a propane-1,3-diyl linker connecting two anthracene units. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units via a propane-1,3-diyl linker. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the reaction of anthracene derivatives with a propane-1,3-diyl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-100°C.
Industrial Production Methods
Industrial production of 9,9’-(Propane-1,3-diyl)dianthracene may involve large-scale synthesis using similar cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as catalyst concentration, reaction time, and temperature. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
9,9’-(Propane-1,3-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), alkylation using alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or alkylated anthracene derivatives.
科学研究应用
9,9’-(Propane-1,3-diyl)dianthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and detecting specific biomolecules.
Medicine: Investigated for potential use in photodynamic therapy (PDT) for cancer treatment due to its photophysical properties.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
作用机制
The mechanism of action of 9,9’-(Propane-1,3-diyl)dianthracene is primarily based on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence, phosphorescence, or energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species (ROS) that induce cell death in cancer cells .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Characterized by its photophysical and electrochemical properties.
Uniqueness
9,9’-(Propane-1,3-diyl)dianthracene is unique due to the presence of the propane-1,3-diyl linker, which can influence the compound’s photophysical properties and reactivity
属性
CAS 编号 |
63934-10-1 |
|---|---|
分子式 |
C31H24 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
InChI 键 |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
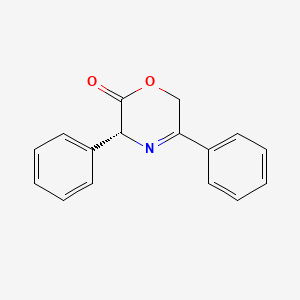
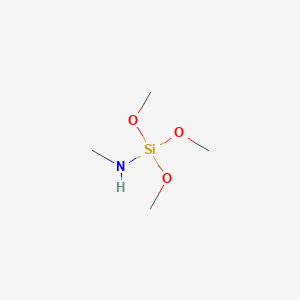

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
